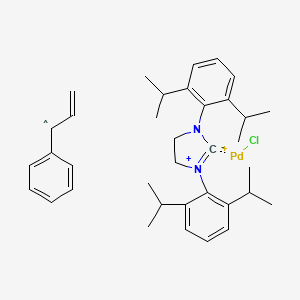

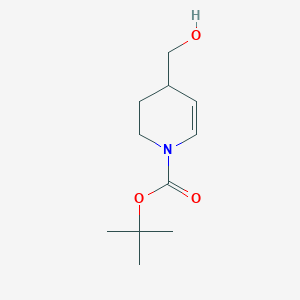

CID 155885080

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CID 155885080 is a useful research compound. Its molecular formula is C36H48ClN2Pd+ and its molecular weight is 650.6 g/mol. The purity is usually 95%.

The exact mass of the compound Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97% is 648.24626 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

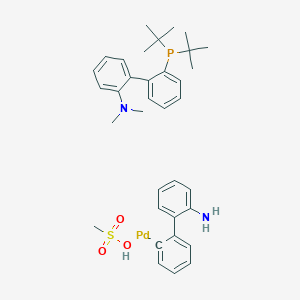

Catalytic Efficiency in Cross-Coupling Reactions

A study by Lee and Nolan (2000) highlights the compound's effectiveness in cross-coupling reactions of aryl bromides and electron-deficient aryl chlorides with phenyltrimethoxysilane or vinyltrimethoxysilane, showcasing its comparable performance to systems using other phosphine ligands Lee & Nolan, 2000.

Synthesis and Catalytic Properties

Yanhui Shi et al. (2011) prepared a palladium N-heterocyclic carbene complex, which exhibited high catalytic activity in cross-coupling reactions, further illustrating the compound's utility in facilitating efficient chemical transformations Yanhui Shi et al., 2011.

Catalytic Amination of Aryl Chlorides

The compound's efficiency in the amination of aryl chlorides using a palladium and imidazolium chloride catalyst precursor was demonstrated by Huang, Grasa, and Nolan (1999), highlighting its broad applicability and efficiency in catalytic systems Jinkun Huang et al., 1999.

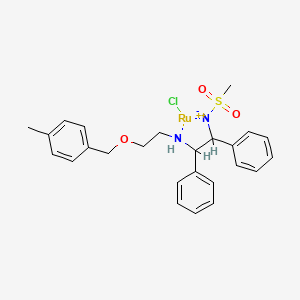

Formation and Reactivity of N-Heterocyclic Carbenes

Research by Ming Liu et al. (2016) on the formation of N-heterocyclic carbenes (NHCs) from 2-(imidazolium-1-yl)phenolates and their subsequent trapping as palladium complexes underscores the compound's role in generating reactive intermediates for further chemical synthesis Ming Liu et al., 2016.

Application in Ethylene Oligomerization and Polymerization

Susana Conde-Guadano et al. (2012) detailed the synthesis and reactivity studies of chromium(III) complexes containing N-heterocyclic carbene ligands, revealing the compound's potential in ethylene oligomerization and polymerization processes Susana Conde-Guadano et al., 2012.

Wirkmechanismus

Target of Action

The primary target of this compound is the catalytic site of various biochemical reactions . The compound acts as a catalyst, facilitating the reaction without being consumed in the process .

Mode of Action

The compound interacts with its targets by forming a complex with the reactants . This complex formation lowers the activation energy of the reaction, allowing it to proceed more efficiently . The compound is then released unchanged at the end of the reaction .

Biochemical Pathways

The compound affects various biochemical pathways, particularly those involving olefin and carbonyl reduction, carbene transfer reactions, aziridination of olefins, and methyleneation of aldehydes . The downstream effects include the formation of new chemical bonds and the synthesis of complex organic molecules .

Pharmacokinetics

Itsbioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of the compound’s action include the synthesis of new molecules and the facilitation of biochemical reactions . These effects can have significant impacts on cellular function and metabolism .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These include the pH, temperature, and the presence of other molecules that can interact with the compound . For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction of chloro(phenyl)(propenyl)palladium with 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride to form the desired compound.", "Starting Materials": [ "Chloro(phenyl)(propenyl)palladium", "1,3-bis(2,6-diisopropylphenyl)imidazolium chloride" ], "Reaction": [ "Add 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride to a solution of chloro(phenyl)(propenyl)palladium in dichloromethane.", "Stir the mixture at room temperature for several hours.", "Filter the resulting precipitate and wash with diethyl ether.", "Dry the product under vacuum to obtain Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97%." ] } | |

CAS-Nummer |

884879-24-7 |

Molekularformel |

C36H48ClN2Pd+ |

Molekulargewicht |

650.6 g/mol |

IUPAC-Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;chloropalladium(1+);prop-2-enylbenzene |

InChI |

InChI=1S/C27H38N2.C9H10.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-2-6-9-7-4-3-5-8-9;;/h9-14,18-21H,15-16H2,1-8H3;2-5,7-8H,1,6H2;1H;/q;;;+2/p-1 |

InChI-Schlüssel |

WTVHAHFIFRHCDN-UHFFFAOYSA-M |

SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.C=C[CH]C1=CC=CC=C1.Cl[Pd+] |

Kanonische SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.C=CCC1=CC=CC=C1.Cl[Pd+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289914.png)

![N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide](/img/structure/B6289967.png)

![[1,3-bis[(1S)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B6289968.png)

![Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B6289971.png)

![(R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B6289976.png)

![Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B6289986.png)

![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)